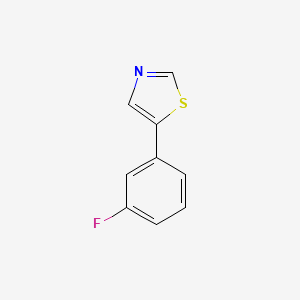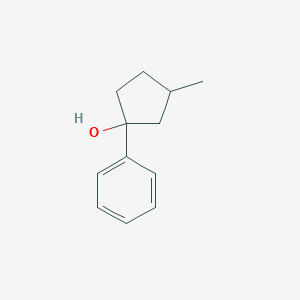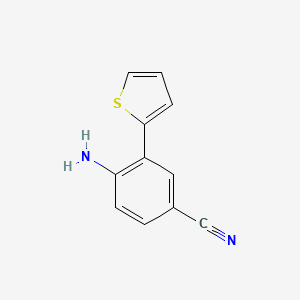
5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrazine ring attached to the pyrazole core, along with methyl and propyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a pyrazine derivative with a suitable hydrazine and a ketone or aldehyde to form the pyrazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, specific solvents, and temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions could convert the compound into more reduced forms, possibly altering the pyrazole or pyrazine rings.
Substitution: Substitution reactions might involve the replacement of one of the substituents (e.g., methyl or propyl groups) with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potentially as a probe or ligand in biochemical studies.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.
2,3-Dihydro-1H-pyrazol-3-one: A simpler pyrazole compound without the pyrazine ring.
Pyrazinamide: A pyrazine derivative used as an antitubercular agent.
Uniqueness
5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific combination of a pyrazine ring and pyrazole core, along with the methyl and propyl substituents. This structural uniqueness could confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-methyl-2-propyl-1-pyrazin-2-ylpyrazol-3-one |
InChI |
InChI=1S/C11H14N4O/c1-3-6-14-11(16)7-9(2)15(14)10-8-12-4-5-13-10/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
ISOPCWKAMGVDRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C=C(N1C2=NC=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methylbenzyl)amino]propanoic acid](/img/structure/B13226420.png)



![3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13226449.png)
![(1R,8S)-2,5-diazatricyclo[6.2.1.0~2,7~]undecane dihydrochloride](/img/structure/B13226457.png)
![Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13226464.png)







